AV-412

Vue d'ensemble

Description

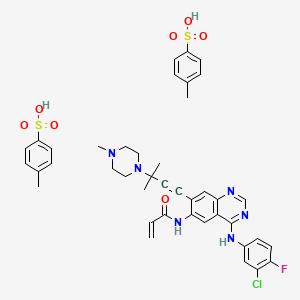

AV-412, also known as MP412, is an EGFR inhibitor with IC50s of 0.75, 0.5, 0.79, 2.3, 19 nM for EGFR, EGFR L858R, EGFR T790M, EGFR L858R/T790M and ErbB2, respectively . It is being developed as a potential novel treatment for cancer .

Molecular Structure Analysis

The molecular weight of this compound is 850.24 and its chemical formula is C41H44ClFN6O7S2 . The CAS Registry Number is 451493-31-5 .Chemical Reactions Analysis

This compound inhibits autophosphorylation of EGFR and ErbB2 with IC50 of 43 and 282 nM, respectively . It also inhibits epidermal growth factor (EGF)-dependent cell proliferation with an IC50 of 100 nM .Physical And Chemical Properties Analysis

The exact physical and chemical properties of this compound are not available in the sources I found .Mécanisme D'action

Target of Action

AV-412, also known as MP-412, is a potent dual inhibitor of the tyrosine kinase activities of the receptors for epidermal growth factor (EGFR) and HER2 . These receptors are currently recognized as validated target molecules in cancer treatment strategies .

Mode of Action

This compound shows potent inhibition of the EGFR L858R mutations . In cells, this compound inhibited autophosphorylation of EGFR and ErbB2 . It also inhibits epidermal growth factor (EGF)-dependent cell proliferation . Moreover, this compound abrogates EGFR signaling in the gefitinib-resistant H1975 cell line, which harbors a double mutation of L858R and T790M in EGFR .

Biochemical Pathways

This compound suppresses autophosphorylation of EGFR and ErbB2 at the dose corresponding to its antitumor efficacy .

Pharmacokinetics

The pharmacokinetics of this compound are still under investigation. Preliminary data from a phase 1 study indicate dose-proportional exposure . The maximum tolerated dose (MTD) of this compound was found to be 150mg . The most common treatment-related adverse events were nausea and diarrhea, which could be controlled with standard medications .

Result of Action

In animal studies using cancer xenograft models, this compound demonstrated complete inhibition of tumor growth of the A431 and BT-474 cell lines, which overexpress EGFR and ErbB2, respectively . Furthermore, this compound showed a significant antitumor effect on the ErbB2-overexpressing breast cancer KPL-4 cell line, which is resistant to gefitinib .

Action Environment

The action environment of this compound is largely determined by the genetic context of the tumor. This compound has shown potential as a therapeutic agent for the treatment of cancers expressing EGFR and ErbB2, especially those resistant to the first generation of small-molecule inhibitors . .

Applications De Recherche Scientifique

Traitement du cancer

AV-412 est en cours de développement comme traitement potentiel du cancer . C'est un nouvel inhibiteur de la tyrosine kinase du récepteur du facteur de croissance épidermique (EGFR), avec une activité accrue contre Her2 et d'autres kinases oncogéniques . Cela en fait un candidat prometteur pour le traitement du cancer.

Traitement des tumeurs solides avancées

This compound a été administré dans des essais cliniques chez des patients atteints de tumeurs solides avancées . Le but de ces études est de tester l'innocuité et la tolérance d'this compound et de déterminer la dose maximale tolérée lorsqu'il est administré par voie orale trois fois par semaine .

Inhibition de l'EGFR

L'EGFR est une cible validée pour le traitement du cancer . This compound, en tant qu'inhibiteur de la tyrosine kinase de l'EGFR, pourrait être utilisé dans des applications de recherche impliquant l'étude ou la manipulation de l'EGFR.

Inhibition de HER2

En plus de l'EGFR, this compound a également une activité contre Her2 , une protéine qui joue un rôle clé dans le développement de certains types agressifs de cancer du sein. Cela suggère des applications potentielles dans la recherche et le traitement de ces cancers.

Études précliniques

This compound a montré une activité préclinique dans diverses tumeurs solides . Cela suggère qu'il pourrait être utilisé dans des applications de recherche impliquant l'étude de ces types de tumeurs.

Recherche sur le cancer du poumon non à petites cellules (CPNPC)

Dans des études précliniques, this compound a été évalué pour la phosphorylation cellulaire des protéines de référence EGFR, Akt et MAPK dans des lignées cellulaires de cancer du poumon non à petites cellules (CPNPC) . Cela suggère des applications potentielles dans la recherche sur le CPNPC.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

AV-412 shows potent inhibition of the EGFR L858R mutations . It interacts with EGFR and HER2, exhibiting IC50s of 0.75, 0.5, 0.79, 2.3, 19 nM for EGFR, EGFR L858R, EGFR T790M, EGFR L858R/T790M and ErbB2, respectively . It also inhibits Abl, FLT1, and Src .

Cellular Effects

This compound inhibits the growth of cell lines in vitro and in vivo . It inhibits phosphorylation of EGFR and its downstream signaling in NCI-H1650 and NCI-H1975 cell lines . It also inhibits EGF-dependent cell proliferation .

Molecular Mechanism

This compound’s mechanism of action involves potent inhibition of the EGFR L858R mutations . In animal models, it demonstrated dose-dependent tumor regression in both small and large lung tumors and complete regression of lung tumors at a dose where erlotinib is inactive .

Temporal Effects in Laboratory Settings

In animal studies, this compound demonstrated complete inhibition of tumor growth of the A431 and BT-474 cell lines, which overexpress EGFR and ErbB2, respectively . This compound suppressed autophosphorylation of EGFR and ErbB2 at the dose corresponding to its antitumor efficacy .

Dosage Effects in Animal Models

In animal models, this compound exhibited an ED 50 of 0.1 mg/kg as a daily dose . One mg/kg daily dosing resulted in complete tumor regression . This compound is active against tumors from chimeric lung adenocarcinomas carrying the erlotinib-resistant mutation EGFR L858R&T790M .

Metabolic Pathways

Given its role as an EGFR and HER2 inhibitor, it likely interacts with enzymes and cofactors involved in these pathways .

Transport and Distribution

Given its role as an EGFR and HER2 inhibitor, it likely interacts with transporters or binding proteins associated with these pathways .

Subcellular Localization

Given its role as an EGFR and HER2 inhibitor, it likely localizes to areas of the cell where these receptors are present .

Propriétés

IUPAC Name |

N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28ClFN6O.2C7H8O3S/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32);2*2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWJVFFZCKODEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44ClFN6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

851.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

AV-412 shows potent inhibition of the EGFR L858R mutations and, in two well-established animal models, demonstrated dose-dependant tumor regression in both small and large lung tumors and complete regression of lung tumors at a dose where erlotinib is inactive. AV-412's mechanism of action has the potential to benefit patients with Non-Small Cell Lung Cancer, Metastatic Breast Cancer, Pancreatic Cancer, Head & Neck Cancer and Hormone Refractory Prostate Cancer. | |

| Record name | AV-412 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06021 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

451493-31-5 | |

| Record name | MP 412 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0451493315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AV-412 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06021 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AV-412 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z541VW0W40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

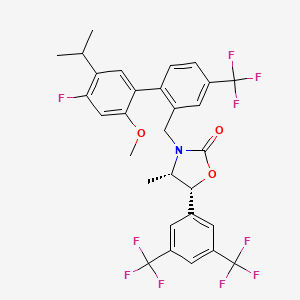

![7,9-dimethyl-6-(5-methylfuran-2-yl)-11-phenyl-5,6-dihydropyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B1684367.png)